(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure combining a dimethylfuran ring, a pyrimidinyl group, and a pyrrolidinyl moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and efficiency in the production process. The scalability of the synthetic route is crucial for industrial applications, where high volumes of the compound are required.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,5-Dimethylfuran-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone include other furan derivatives, pyrimidinyl compounds, and pyrrolidinyl-containing molecules. Examples include:
- (2,5-Dimethylfuran-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-13(11(2)20-10)15(19)18-6-4-12(8-18)21-14-3-5-16-9-17-14/h3,5,7,9,12H,4,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDVVFOLPRYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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